An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-methyl-1-propene
An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-methyl-1-propene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-methyl-1-propene, a versatile brominated alkene, serves as a crucial building block in modern organic synthesis. Its unique structural features, including a vinyl bromide moiety, make it a valuable precursor for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of 1-bromo-2-methyl-1-propene, detailed experimental protocols for its synthesis and key reactions, and an analysis of its spectroscopic data. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.[1]
Physicochemical Properties
1-Bromo-2-methyl-1-propene is a colorless to pale yellow liquid with a characteristic odor.[2] It is a volatile and flammable compound. Key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₄H₇Br | [3] |
| Molecular Weight | 135.00 g/mol | [4] |
| CAS Number | 3017-69-4 | [4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.318 g/mL at 25 °C | [3] |
| Boiling Point | 92 °C | [3] |
| Melting Point | -115.07 °C (estimate) | |
| Refractive Index (n²⁰/D) | 1.462 | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and chloroform. | [2] |
Synthesis of 1-Bromo-2-methyl-1-propene
The primary synthetic route to 1-Bromo-2-methyl-1-propene is through the allylic bromination of 2-methylpropene (isobutylene) using N-Bromosuccinimide (NBS) as the brominating agent. This reaction proceeds via a free-radical mechanism, where NBS provides a low concentration of bromine radicals, favoring substitution at the allylic position over addition to the double bond.[5][6][7]
Experimental Protocol: Allylic Bromination of 2-Methylpropene
Materials:
-
2-Methylpropene (isobutylene)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous non-polar solvent
-
Radical initiator (e.g., AIBN - azobisisobutyronitrile) or a UV lamp
-
Anhydrous sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux, filtration, extraction, and distillation
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen or argon inlet, dissolve N-Bromosuccinimide (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Initiation: Add a catalytic amount of a radical initiator such as AIBN to the mixture. Alternatively, the reaction can be initiated by irradiating the flask with a UV lamp.
-
Addition of Alkene: Cool the mixture in an ice bath and slowly bubble 2-methylpropene gas (1.0-1.2 equivalents) through the solution. The reaction is exothermic, and the temperature should be carefully controlled.
-
Reaction: After the addition is complete, warm the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC or GC analysis. The disappearance of the starting alkene and the formation of the product will be observed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide (B58015) byproduct will precipitate out of the solution. Filter the mixture to remove the solid succinimide.
-
Purification: Wash the filtrate with a 5% aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts, followed by washing with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Isolation: Remove the solvent by rotary evaporation. The crude 1-bromo-2-methyl-1-propene can be further purified by fractional distillation under reduced pressure to obtain the final product.
Synthesis Workflow for 1-Bromo-2-methyl-1-propene
Spectroscopic Properties
The structural elucidation of 1-bromo-2-methyl-1-propene is confirmed through various spectroscopic techniques.
1H NMR Spectroscopy
The 1H NMR spectrum of 1-bromo-2-methyl-1-propene is characterized by two main signals. The vinylic proton appears as a singlet, and the two methyl groups also give rise to a single resonance due to their chemical equivalence.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.9 | s | 1H | =CHBr |
| ~1.9 | s | 6H | (CH₃)₂C= |
13C NMR Spectroscopy
The 13C NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~130-135 | (CH₃)₂C = |
| ~110-115 | =C HBr |
| ~25-30 | (C H₃)₂C= |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| ~3050 | =C-H stretch |
| ~2970-2850 | C-H stretch (methyl) |
| ~1640 | C=C stretch |
| ~1450, ~1375 | C-H bend (methyl) |
| ~890 | =C-H bend (out-of-plane) |
| ~600-500 | C-Br stretch |
Mass Spectrometry
The mass spectrum of 1-bromo-2-methyl-1-propene exhibits a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[4][8]
Major Fragmentation Pathways:
-
Molecular Ion (M⁺): Peaks will be observed at m/z 134 and 136, corresponding to [C₄H₇⁷⁹Br]⁺ and [C₄H₇⁸¹Br]⁺.[4]
-
Loss of Bromine: A significant fragmentation is the loss of a bromine radical, leading to a fragment at m/z 55, corresponding to the [C₄H₇]⁺ cation.
-
Loss of a Methyl Group: Cleavage of a methyl radical results in fragments at m/z 119 and 121.
Major Fragmentation Pathways of 1-Bromo-2-methyl-1-propene
Chemical Reactivity and Applications
1-Bromo-2-methyl-1-propene is a versatile intermediate in organic synthesis, primarily utilized in carbon-carbon bond-forming reactions.[3]
Grignard Reagent Formation
The vinyl bromide functionality allows for the formation of a Grignard reagent, which can then be used to react with various electrophiles such as aldehydes, ketones, and esters.[2][9][10]
Materials:
-
1-Bromo-2-methyl-1-propene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for initiation)
-
An aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard anhydrous reaction glassware
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
In a dropping funnel, prepare a solution of 1-bromo-2-methyl-1-propene (1.0 equivalent) in the anhydrous solvent.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour.
-
-
Reaction with Aldehyde:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of the aldehyde (1.0 equivalent) in the anhydrous solvent to the Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting alcohol by column chromatography or distillation.[9]
-
Suzuki-Miyaura Cross-Coupling
1-Bromo-2-methyl-1-propene is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids, enabling the formation of substituted alkenes.[11][12][13]
Materials:
-
1-Bromo-2-methyl-1-propene
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent system (e.g., toluene/water, dioxane/water, or THF/water)
-
Standard reaction glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 1-bromo-2-methyl-1-propene (1.0 equivalent), phenylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2.0 equivalents).
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C for several hours, monitoring the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Safety and Handling
1-Bromo-2-methyl-1-propene is a flammable liquid and an irritant.[2][3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Keep away from heat, sparks, and open flames. Store in a cool, dry place away from oxidizing agents. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
1-Bromo-2-methyl-1-propene is a valuable and versatile reagent in organic synthesis. Its well-defined chemical and physical properties, coupled with its reactivity in key carbon-carbon bond-forming reactions, make it an important tool for the synthesis of a wide range of organic molecules, including those with potential applications in the pharmaceutical and materials science industries.[1] This guide provides essential technical information to aid researchers in the safe and effective use of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. 1-Bromo-2-methylpropene [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
